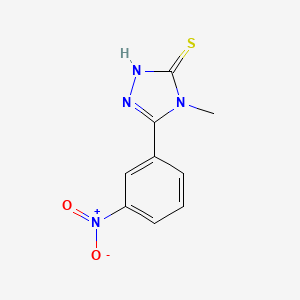

4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Description

4-Methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4, a meta-nitrophenyl group at position 5, and a thiol group at position 2. This structure confers unique electronic and steric properties, making it a candidate for diverse biological applications, including antimicrobial and antioxidant activities. Its synthesis typically involves cyclization of thiosemicarbazide derivatives followed by nitration or substitution reactions .

Properties

IUPAC Name |

4-methyl-3-(3-nitrophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2S/c1-12-8(10-11-9(12)16)6-3-2-4-7(5-6)13(14)15/h2-5H,1H3,(H,11,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCZRCKREKMEIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using acetic anhydride to yield the desired triazole compound. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve interactions with various molecular targets. The thiol group can form covalent bonds with proteins, potentially inhibiting their function. The nitro group may also play a role in its biological activity, possibly through redox reactions that generate reactive oxygen species.

Comparison with Similar Compounds

Key Research Findings

Antibacterial Superiority : The target compound’s 3-nitrophenyl group confers 4-fold higher activity against S. aureus than its 2-nitrophenyl counterpart, highlighting the importance of nitro positioning .

Antioxidant Limitations : Despite structural similarity to AT, the target’s nitro group diminishes radical scavenging efficiency, aligning with ’s findings on electron-withdrawing groups .

Synthetic Flexibility: Schiff base formation (e.g., with 4-phenoxybenzaldehyde) expands functionality, enabling metal complexation for tailored applications .

Biological Activity

4-Methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole ring fused with a thiol group, providing unique properties that contribute to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C9H8N4O2S

- Molecular Weight : 236.25 g/mol

- CAS Number : 57295-74-6

- IUPAC Name : 4-methyl-5-(3-nitrophenyl)-1,2,4-triazole-3-thiol

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Studies have shown that triazole derivatives exhibit significant antimicrobial properties against various bacteria and fungi. The thiol group enhances the interaction with microbial targets.

- Anticancer Activity : Research indicates that compounds containing the 1,2,4-triazole scaffold can inhibit cancer cell proliferation. For instance, derivatives have shown cytotoxic effects against colorectal cancer cell lines (HT-29), suggesting their potential as anticancer agents .

- Antioxidant Properties : Triazole derivatives often demonstrate antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and promoting overall health .

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : The synthesis often begins with 4-methyltriazole and nitrobenzyl halides.

- Reaction Conditions : Reactions are usually conducted in solvents such as DMF or ethanol under reflux conditions to facilitate the formation of the desired product.

- Purification : The crude product is purified through recrystallization or chromatography to obtain high purity.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the antiproliferative effects of several triazole derivatives against HT-29 colorectal cancer cells. Among these compounds, this compound exhibited significant cytotoxicity with an IC50 value in the micromolar range. The mechanism of action was attributed to the inhibition of key signaling pathways involved in cancer cell growth .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of 1,2,4-triazoles were tested against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed potent activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.